molecular formula C19H21FN4O2S B3016541 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide CAS No. 897464-10-7

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide

Cat. No.: B3016541
CAS No.: 897464-10-7
M. Wt: 388.46
InChI Key: BURWBUBRXSXGOS-UHFFFAOYSA-N
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Description

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide include other imidazo[2,1-b]thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinoethyl group, which can influence its biological activity and electronic properties.

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c20-15-3-1-14(2-4-15)17-12-24-16(13-27-19(24)22-17)11-18(25)21-5-6-23-7-9-26-10-8-23/h1-4,12-13H,5-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURWBUBRXSXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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